4-(Trifluoromethyl)thiophenol

Description

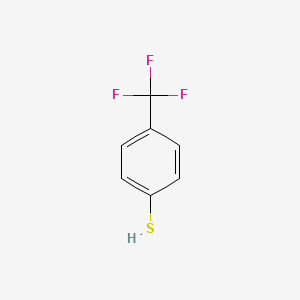

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMLRSZJUIKVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231801 | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-83-2 | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)thiophenol: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of a Key Building Block in Modern Chemistry and Drug Development

Introduction: The Significance of 4-(Trifluoromethyl)thiophenol

This compound, identified by the CAS number 825-83-2, is a halogenated aromatic organosulfur compound that has emerged as a critical building block in various scientific sectors, most notably in pharmaceutical and agrochemical development.[1][2] Its molecular structure, featuring a thiol (-SH) group and a potent electron-withdrawing trifluoromethyl (-CF₃) group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.[1] This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl group, is a cornerstone of modern medicinal chemistry.[3] This moiety is known to enhance key pharmacological parameters including metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Consequently, this compound serves as an invaluable intermediate for introducing the trifluoromethyl group into target molecules, thereby optimizing their therapeutic potential.[1][4]

Physicochemical and Spectroscopic Profile

This compound typically presents as a clear, colorless to pale yellow liquid with a distinct, pungent odor characteristic of thiols.[1][6] Its key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 825-83-2 | [1][2][6][7] |

| Molecular Formula | C₇H₅F₃S | [1][2][6][7] |

| Molecular Weight | 178.17 g/mol | [6][7] |

| Appearance | Clear colorless to light yellow liquid | [1][6] |

| Boiling Point | 68-72 °C (15 mmHg) | [6] |

| Density | 1.3 g/cm³ | [6] |

| Refractive Index | 1.492-1.494 | [6] |

| Water Solubility | Insoluble | [1][6][8] |

| pKa | 5.60 ± 0.10 (Predicted) | [1][6] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral information is available through various databases.

Table 2: Spectroscopic Data References

| Spectroscopic Technique | Database/Source |

| Mass Spectrometry (GC-MS) | NIST[7][9] |

| Infrared (IR) Spectroscopy | NIST, Alfa Aesar[7][10] |

| Raman Spectroscopy | Alfa Aesar[7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Pathways

-

Nucleophilic Aromatic Substitution: A prevalent method involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with a sulfur source, such as sodium hydrosulfide. This reaction is typically conducted under elevated temperature and pressure.[1]

-

Reduction of Disulfide: The corresponding disulfide, bis(4-(trifluoromethyl)phenyl) disulfide, can be reduced to yield this compound.

-

Lithiation and Sulfur Quenching: An alternative approach involves the lithiation of (trifluoromethyl)benzene, followed by quenching with elemental sulfur and subsequent protonation to afford the desired thiophenol.[1]

Illustrative Synthetic Workflow: Nucleophilic Aromatic Substitution

The following diagram outlines a generalized workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the preparation of a substituted thiophenol, which can be adapted for this compound. This method involves the reaction of an electron-withdrawing substituted halogenated benzene with a hydrogensulfhydrylating reagent in an aprotic polar solvent.[11]

Materials:

-

4-Chlorobenzotrifluoride

-

Sodium hydrosulfide (NaHS)

-

N,N-Dimethylformamide (DMF)

-

Dilute sulfuric acid

Procedure:

-

In a suitable reaction vessel, combine 4-chlorobenzotrifluoride and sodium hydrosulfide in N,N-dimethylformamide.

-

Stir the mixture at a temperature between 50°C and 150°C for 12 to 18 hours.[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add dilute sulfuric acid with stirring to acidify the mixture to a pH of 2-5.[11]

-

The product, this compound, can then be isolated by distillation.[11]

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after intermediate in several fields.

Pharmaceuticals

In drug discovery, the incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic profile.[4][12] Specifically, it can:

-

Increase Lipophilicity: This can improve membrane permeability, leading to better absorption and distribution of the drug.[4][5]

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the drug's half-life.[4][5]

-

Modulate Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to stronger interactions with its biological target.[4]

These beneficial effects have led to the use of this compound in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.[4]

Agrochemicals

Similar to its role in pharmaceuticals, this compound is a key building block in the development of modern pesticides, herbicides, and fungicides.[4][5] The resulting agrochemicals often exhibit enhanced potency and environmental stability.[4][5]

Materials Science

Beyond life sciences, this compound finds applications in materials science for the preparation of specialty polymers and as a ligand in catalysis.[1]

Handling, Safety, and Storage

As a reactive chemical, proper handling and storage of this compound are paramount to ensure safety and maintain its integrity.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8][13]

Table 3: GHS Hazard Statements

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [13] |

| H312 | Harmful in contact with skin | [13] |

| H315 | Causes skin irritation | [13] |

| H319 | Causes serious eye irritation | [13] |

| H332 | Harmful if inhaled | [13] |

| H335 | May cause respiratory irritation | [13] |

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment, including:

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

A lab coat or other protective clothing

-

Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8]

Storage and Stability

This compound is sensitive to air and should be stored under an inert atmosphere, such as nitrogen or argon.[1][15] It should be kept in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[1][6] It is incompatible with strong oxidizing agents.[15]

Conclusion

This compound is a versatile and valuable reagent in modern chemical synthesis. Its unique structural features, particularly the presence of the trifluoromethyl group, make it an indispensable tool for medicinal chemists and materials scientists seeking to modulate the properties of organic molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 825-83-2 [m.chemicalbook.com]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 825-83-2 [chemicalbook.com]

- 7. This compound | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. guidechem.com [guidechem.com]

- 14. 4-(Trifluoromethyl)benzenethiol | 825-83-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-(Trifluoromethyl)thiophenol synthesis protocols

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)thiophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound (also known as 4-mercaptobenzotrifluoride), a crucial building block in medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) imparts unique properties such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, making its incorporation into molecules a key strategy in drug design. This document details multiple synthetic pathways, including nucleophilic aromatic substitution (SₙAr), a diazonium salt route, and the Newman-Kwart rearrangement. Each method is discussed with an emphasis on mechanistic understanding, experimental causality, process safety, and product validation. Detailed, step-by-step protocols, comparative data, and full characterization guidelines are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 4-(Trifluoromethyl)thiophenyl Moiety

The 4-(trifluoromethyl)thiophenyl scaffold is of significant interest in the pharmaceutical and agrochemical industries.[1] The sulfur linkage provides a versatile handle for further functionalization, while the trifluoromethyl group on the aromatic ring profoundly influences the parent molecule's pharmacokinetic and pharmacodynamic profile. It is a key intermediate for synthesizing a range of compounds, from anti-inflammatory agents to pesticides.[1] The inherent properties of the -CF₃ group—strong electron withdrawal and high electronegativity—enhance the acidity of the thiol proton, modulating its reactivity and interaction with biological targets.[1]

This guide is structured to provide both a high-level strategic comparison of synthetic routes and the granular, practical detail required for successful laboratory execution.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as precursor availability, scale, cost, and tolerance of functional groups. Three primary strategies are dominant in the literature and practice.

| Synthetic Strategy | Typical Precursor | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SₙAr) | 4-Chlorobenzotrifluoride | Sodium Hydrosulfide (NaSH) or a protected thiol equivalent | 70-85% | High precursor availability, straightforward, scalable. | Requires elevated temperatures and polar aprotic solvents. |

| Diazonium Salt Synthesis | 4-(Trifluoromethyl)aniline | NaNO₂, H₂SO₄, Potassium Ethyl Xanthate (KEX) | 65-80% | Utilizes a common aniline precursor, versatile for other substitutions. | Diazonium salts are unstable and potentially explosive; requires strict temperature control. |

| Newman-Kwart Rearrangement | 4-(Trifluoromethyl)phenol | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., KOH) | 60-75% (over 3 steps) | Excellent for converting phenols to thiophenols. | Multi-step process, requires very high temperatures for the rearrangement step. |

Featured Synthetic Protocols & Mechanistic Insights

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) Approach

This is often the most direct and industrially favored route, leveraging the high electrophilicity of the aromatic ring activated by the powerful electron-withdrawing -CF₃ group.

3.1. The Underlying Mechanism: Addition-Elimination

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-poor aromatic ring is attacked by a nucleophile (the thiolate anion) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, with significant stabilization provided by the para-trifluoromethyl group. In the second, faster step, the leaving group (halide) is eliminated, restoring aromaticity.

Caption: SₙAr mechanism for this compound synthesis.

3.2. Detailed Experimental Protocol

-

Materials:

-

4-Chlorobenzotrifluoride (1.0 eq)

-

Sodium hydrosulfide (NaSH), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (2M)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF.

-

Reagent Addition: Carefully add sodium hydrosulfide to the DMF. Stir the resulting slurry under a nitrogen atmosphere.

-

Reaction: Add 4-chlorobenzotrifluoride dropwise to the slurry. After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 12-18 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidification: Carefully acidify the aqueous mixture to pH 2-3 with 2M HCl. This step protonates the thiolate to the desired thiol and should be performed in a well-ventilated fume hood due to the potential release of H₂S.

-

Extraction: Extract the product into diethyl ether or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a pale yellow oil or solid. Purify by vacuum distillation to yield a colorless product.

-

Protocol 2: Synthesis via Diazotization of an Aniline Precursor

This classical method involves converting the amino group of 4-(trifluoromethyl)aniline into a diazonium salt, which is then displaced by a sulfur nucleophile. The use of potassium ethyl xanthate (KEX) is a well-established method for introducing the thiol functionality.

3.3. The Underlying Mechanism: Diazotization and Nucleophilic Displacement

The process begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid. The aniline attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and dehydrates to yield the diazonium salt. This salt is highly reactive, and upon addition of the xanthate anion, it undergoes displacement of the dinitrogen gas (a superb leaving group) to form an aryl xanthate intermediate. Subsequent hydrolysis under basic conditions cleaves the xanthate to reveal the target thiophenol.

Caption: Workflow for thiophenol synthesis via a diazonium salt.

3.4. Detailed Experimental Protocol

-

Materials:

-

4-(Trifluoromethyl)aniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Potassium Ethyl Xanthate (KEX) (1.2 eq)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Diethyl Ether

-

-

Procedure:

-

Diazotization:

-

In a flask, prepare a solution of 4-(trifluoromethyl)aniline in aqueous sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete. Caution: Diazonium salts can be explosive when dry. Keep in solution at low temperatures at all times.

-

-

Xanthate Displacement:

-

In a separate, large beaker, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution to the xanthate solution. Vigorous evolution of nitrogen gas will occur. Allow the reaction to stir and warm to room temperature over 2 hours.

-

The aryl xanthate intermediate will often separate as a dense, dark oil.

-

-

Hydrolysis:

-

Separate the crude aryl xanthate. Add it to a solution of potassium hydroxide in ethanol.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate.

-

-

Work-up and Purification:

-

Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove non-polar impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to pH < 5 in a fume hood.

-

Extract the product with diethyl ether, dry the organic layers over MgSO₄, and concentrate in vacuo.

-

Purify the final product by vacuum distillation.

-

-

Product Characterization and Validation

A successfully synthesized product must be rigorously characterized to confirm its identity and purity.

-

Physical Properties: Colorless to pale yellow liquid or low-melting solid with a characteristic pungent thiol odor.[1]

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (M⁺): m/z = 178.01 (Calculated for C₇H₅F₃S).[2] The presence of this peak is the primary confirmation of the product's identity.

-

-

Infrared (IR) Spectroscopy (Neat):

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Very strong, characteristic absorption bands typically found in the 1100-1350 cm⁻¹ region, often appearing as multiple intense peaks.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz):

-

¹H NMR:

-

δ ~7.5 ppm (d, 2H): Protons ortho to the -CF₃ group.

-

δ ~7.3 ppm (d, 2H): Protons ortho to the -SH group.

-

δ ~3.5 ppm (s, 1H): Thiol proton (-SH). This peak is often broad and its chemical shift can be variable. It will disappear upon a D₂O shake.

-

-

¹³C NMR:

-

δ ~135-140 ppm: Aromatic carbon attached to the -CF₃ group (will appear as a quartet due to C-F coupling, J ≈ 30-35 Hz).

-

δ ~132 ppm: Aromatic carbons ortho to the -CF₃ group.

-

δ ~128 ppm: Aromatic carbon attached to the -SH group.

-

δ ~126 ppm: Aromatic carbons ortho to the -SH group (may show coupling to fluorine).

-

δ ~124 ppm: The CF₃ carbon itself, appearing as a strong quartet with a large C-F coupling constant (J ≈ 270-275 Hz).

-

-

¹⁹F NMR:

-

δ ~ -62 to -64 ppm (s, 3F): A single sharp peak relative to CFCl₃, characteristic of an aromatic -CF₃ group.

-

-

Safety and Handling

5.1. General Precautions:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

5.2. Chemical-Specific Hazards:

-

Thiophenols: Possess a powerful and unpleasant stench. They are toxic and readily absorbed through the skin.[1] Handle with extreme care and quench all waste and contaminated glassware with bleach or hydrogen peroxide solution before disposal.

-

Sodium Hydrosulfide (NaSH): Highly hygroscopic and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture.

-

Diazonium Salts: Potentially explosive, especially if allowed to dry. Always keep them in a cold solution.

-

Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested.

-

Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes.

5.3. Waste Disposal:

-

Thiol-containing waste must be neutralized by oxidation before disposal. A common method is treatment with an excess of aqueous sodium hypochlorite (bleach).

-

Acidic and basic aqueous waste should be neutralized before disposal.

-

Organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The Nucleophilic Aromatic Substitution (SₙAr) route offers a direct, high-yielding, and scalable option, making it suitable for larger-scale preparations. The diazotization of 4-(trifluoromethyl)aniline provides a classic and versatile alternative, well-suited for lab-scale synthesis where the precursor is readily available. The choice of protocol should be guided by a careful assessment of available starting materials, required scale, and safety infrastructure. Rigorous adherence to the detailed protocols and safety guidelines outlined in this document will enable researchers to confidently and safely produce high-purity this compound for their advanced research and development needs.

References

Solubility Profile of 4-(Trifluoromethyl)thiophenol in Organic Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)thiophenol is a vital building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by its trifluoromethyl and thiol moieties.[1][2][3] A thorough understanding of its solubility across a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a qualitative overview in common solvents, and a detailed, field-proven protocol for the precise experimental determination of its solubility.

Introduction: The Molecular Significance of this compound

This compound, a colorless to pale yellow liquid with a characteristic pungent odor, is a halogenated aromatic organosulfur compound.[1] Its molecular architecture is distinguished by three key features: a nonpolar benzene ring, an acidic thiol group (-SH), and a highly electronegative trifluoromethyl group (-CF₃). This unique combination makes it a valuable intermediate, enabling the introduction of the trifluoromethyl group into diverse organic molecules to enhance properties like metabolic stability and lipophilicity.[1][4][5] Consequently, understanding its behavior in solution is a critical first step in its practical application.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7] The solubility of this compound is a direct consequence of its structural components.

-

The Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. Substances with a significant aromatic character tend to show greater solubility in non-polar environments.[8]

-

The Thiol Group (-SH): The thiol group introduces a degree of polarity and makes the molecule acidic, with a predicted pKa around 5.6.[1][3] Thiols are generally more acidic than their corresponding alcohols and phenols.[9][10] While capable of acting as a weak hydrogen bond donor, its primary contribution to solubility in polar solvents is through dipole-dipole interactions.

-

The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is the molecule's defining feature. The high electronegativity of the fluorine atoms significantly influences the electronic distribution of the entire molecule.[4] The -CF₃ group dramatically increases lipophilicity (solubility in fats and nonpolar solvents), a property crucial for enhancing membrane permeability in biological systems.[4][5] This group's stability, conferred by the strength of the C-F bond, also enhances metabolic resistance in drug candidates.[4][5]

The interplay of these groups suggests that this compound will exhibit favorable solubility in a range of organic solvents, from moderately polar to nonpolar, while being poorly soluble in highly polar solvents like water.

Caption: Intermolecular forces governing solubility.

Qualitative and Quantitative Solubility Profile

While precise quantitative data across a wide temperature and solvent range is not extensively published, a qualitative profile can be constructed from material safety data sheets and chemical supplier information.

Table 1: Solubility Profile of this compound

| Solvent Class | Example Solvent | Known Solubility | Predicted Interaction |

| Polar Protic | Water | Insoluble / Sparingly Soluble[1][2][3][11] | Hydrophobic aromatic ring and -CF₃ group dominate over the weak H-bonding of the thiol group. |

| Ethanol | Soluble[12] | Favorable dipole-dipole interactions and some hydrogen bonding. | |

| Polar Aprotic | Diethyl Ether | Soluble[12] | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Soluble[12] | Strong dipole-dipole interactions with the highly polar solvent. | |

| Nonpolar | Hexane, Benzene | Expected to be highly soluble | Strong van der Waals forces between the nonpolar solvent and the aromatic ring; high lipophilicity from the -CF₃ group.[4][8] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination is required.

Experimental Protocol for Solubility Determination: The Static Equilibrium Method

For generating reliable, quantitative solubility data, the static equilibrium (or "shake-flask") method is the gold standard.[6] It measures the thermodynamic solubility, representing a true equilibrium state.

Causality Behind Experimental Choices:

-

Supersaturation: We begin by creating a supersaturated solution to ensure that the final state reached is a true equilibrium between the dissolved solute and the excess solid phase, not just a dissolution limit.

-

Extended Equilibration: Organic molecules, particularly crystalline ones, can take a significant amount of time to reach equilibrium. 24-72 hours with constant agitation at a controlled temperature is necessary to ensure the measurement is not of a transient, kinetic state.

-

Phase Separation: It is critical to completely separate the undissolved solid from the saturated liquid phase. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) is a robust method to prevent solid particulates from artificially inflating the measured concentration.

-

Quantification Method: UV-Vis spectroscopy is chosen for its accessibility and sensitivity for aromatic compounds.[13] It relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.

Step-by-Step Methodology

-

Preparation of Stock Solution & Calibration Curve: a. Accurately prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL). b. Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot absorbance vs. concentration and perform a linear regression to establish the calibration curve. The R² value should be >0.99 for a reliable curve.

-

Equilibration: a. Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial (e.g., 10 mg in 5 mL). The excess solid should be clearly visible. b. Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). c. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: a. Allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a glass pipette. c. Filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Quantification: a. Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. b. Measure the UV absorbance of the diluted sample at λ_max. c. Use the equation from the calibration curve to calculate the concentration of the diluted sample. d. Multiply by the dilution factor to determine the final solubility of this compound in the solvent (e.g., in mg/mL or g/100mL).

Caption: Workflow for experimental solubility determination.

Conclusion for the Field Professional

While theoretical principles provide a strong predictive framework, precise, experimentally derived solubility data is indispensable for robust process development and scientific discovery. The strong lipophilicity conferred by the trifluoromethyl group makes this compound highly soluble in many common nonpolar and polar aprotic organic solvents.[4][12] Its limited aqueous solubility is a key consideration for purification steps involving liquid-liquid extractions. The detailed protocol provided herein offers a self-validating system for researchers to generate the high-quality, quantitative data needed to accelerate their work in pharmaceutical and agrochemical synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 825-83-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. manavchem.com [manavchem.com]

- 10. Thiophenol - Wikipedia [en.wikipedia.org]

- 11. This compound | 825-83-2 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. solubilityofthings.com [solubilityofthings.com]

A-Z Spectropedia: A Technical Guide to 4-(Trifluoromethyl)thiophenol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides an in-depth analysis of the spectral data for 4-(Trifluoromethyl)thiophenol (CAS 825-83-2), a compound of significant interest in medicinal chemistry and materials science.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity in target molecules.[1] This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established scientific principles.

The molecular structure of this compound combines a trifluoromethyl group and a thiol group on a benzene ring, leading to distinct and interpretable spectral features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the thiol proton. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the aromatic protons.

Key Features:

-

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-withdrawing CF₃ group are expected to be downfield (higher ppm) compared to the protons ortho to the electron-donating thiol group.

-

Thiol Proton (-SH): The chemical shift of the thiol proton can vary depending on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 2H | Aromatic (ortho to -CF₃) |

| ~ 7.3 | d | 2H | Aromatic (ortho to -SH) |

| ~ 3.5 | s (broad) | 1H | -SH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The strong electronegativity of the fluorine atoms in the CF₃ group significantly influences the chemical shifts of the carbon atoms.

Key Features:

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the CF₃ group will be significantly deshielded.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 139 | s | C-SH |

| ~ 128 | q | C-CF₃ |

| ~ 126 | s | CH (ortho to -SH) |

| ~ 125 | s | CH (ortho to -CF₃) |

| ~ 124 | q | -CF₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4][5] The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it readily detectable.[3][4]

Key Features:

-

Trifluoromethyl Group (-CF₃): A single, strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃.[6]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Key Features:

-

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration in thiols.[7] This peak is often sharp.

-

C-F Stretches: Strong, intense absorption bands in the region of 1100-1400 cm⁻¹ are characteristic of C-F stretching vibrations. The CF₃ group will show multiple strong bands in this region.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

-

Aromatic C=C Stretches: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~ 2570 | Weak-Medium | S-H Stretch |

| 1300 - 1100 | Strong | C-F Stretches |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C Stretch |

| ~ 830 | Strong | para-disubstituted C-H bend |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of approximately 178.18 g/mol , Electron Ionization (EI) is a common technique.[8]

Key Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 178.[8]

-

Major Fragment Ions: Fragmentation patterns are useful for structural elucidation.[9] Common fragmentation pathways for thiophenols include the loss of the thiol group or cleavage of the aromatic ring. The presence of the stable trifluoromethyl group will influence the fragmentation.

-

[M-H]⁺ (m/z 177): Loss of a hydrogen atom from the thiol group.

-

[M-SH]⁺ (m/z 145): Loss of the sulfhydryl radical.

-

[M-CF₃]⁺ (m/z 109): Loss of the trifluoromethyl radical.

-

[CF₃]⁺ (m/z 69): The trifluoromethyl cation itself is a common fragment.[8]

-

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 178 | [C₇H₅F₃S]⁺ (Molecular Ion) |

| 177 | [C₇H₄F₃S]⁺ |

| 145 | [C₇H₄S]⁺ |

| 109 | [C₆H₄S]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use an appropriate reference standard, such as CFCl₃ (0 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range to 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

Visualization of Key Structural and Fragmentation Data

Visual representations can aid in the understanding of the molecular structure and its behavior in the mass spectrometer.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways in EI-MS.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[10] It is also reported to be toxic.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectral data of this compound are well-defined and consistent with its molecular structure. NMR spectroscopy confirms the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling accurate identification and characterization.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 825-83-2 [chemicalbook.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

commercial availability of 4-(Trifluoromethyl)thiophenol

An In-Depth Technical Guide to 4-(Trifluoromethyl)thiophenol: Commercial Availability, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] this compound (CAS No. 825-83-2) serves as a pivotal building block for introducing this group, as well as the trifluoromethylthio (-SCF3) group, into target molecules. This guide provides a comprehensive technical overview of its properties, commercial availability, synthesis, and practical application, grounded in field-proven insights and established protocols.

Physicochemical Profile and Core Characteristics

This compound is a halogenated aromatic organosulfur compound.[1] At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a potent, characteristic thiol odor.[1][4] The presence of the strongly electron-withdrawing trifluoromethyl group on the benzene ring significantly increases the acidity of the thiol proton compared to unsubstituted thiophenol, enhancing its reactivity as a nucleophile in various organic transformations.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 825-83-2 | [1][4][5][6][7] |

| Molecular Formula | C₇H₅F₃S | [1][4][5][6][7] |

| Molecular Weight | 178.17 g/mol | [1][4][8] |

| Appearance | Clear colorless to light yellow liquid | [1][4][9] |

| Boiling Point | 68-72 °C (at 15 mmHg) | [4] |

| Density | ~1.3 g/cm³ | [4] |

| Refractive Index | ~1.492 - 1.494 (at 20°C) | [4][6][9] |

| pKa | 5.60 ± 0.10 (Predicted) | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][4][9][10] |

| Storage Temp. | 2-8°C under an inert atmosphere. | [1][4] |

Commercial Availability and Procurement for Research

This compound is readily available from numerous chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data (e.g., NMR, GC-MS) to verify purity, which is typically offered at ≥96% or ≥97%.

Table 2: Representative Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR Grade | 500 mg | Product intended for early discovery research.[11] |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g | Formerly part of the Alfa Aesar portfolio.[6][9][12] |

| TCI America | >97.0% (GC) | 1 g, 5 g | Listed as 4-(Trifluoromethyl)benzenethiol.[13] |

| Manchester Organics | 97% | 25 g | Lead time of 4-6 weeks may apply.[14] |

| Oakwood Chemical | Not specified | Custom quantities | Contact for specific packaging and quantities.[15] |

| ChemicalBook | Varies | Varies | A marketplace connecting multiple suppliers.[4][10] |

Core Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from the unique properties conferred by the trifluoromethyl group. In medicinal chemistry, its incorporation into a drug candidate can significantly improve lipophilicity, which aids in cell membrane permeability, and enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[2][10][16] These attributes make it a valuable building block for developing novel therapeutics in areas such as oncology, inflammation, and virology.[16]

Similarly, in the agrochemical sector, derivatives of this compound are used to synthesize potent pesticides, herbicides, and fungicides with improved efficacy and environmental persistence.[4][5][10][16]

Synthesis and Experimental Protocols

Part A: Representative Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate is valuable. A common industrial approach involves the nucleophilic aromatic substitution (SNAr) of an activated halo-aromatic compound with a sulfur source. The trifluoromethyl group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.[13][17][18]

A representative method is adapted from procedures involving the reaction of a trifluoromethyl-substituted chlorobenzene with a hydrosulfide reagent.[19]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N'-dimethylacetamide (solvent).

-

Reaction Initiation: Add sodium hydrosulfide (NaSH) to the solvent. While stirring under a nitrogen atmosphere, add 4-chloro-benzotrifluoride to the mixture.

-

Causality: N,N'-dimethylacetamide is a polar aprotic solvent that effectively solvates the sodium cation, freeing the hydrosulfide anion to act as a potent nucleophile. The reaction is conducted under inert gas to prevent the oxidation of the thiol product.

-

-

Thermal Conditions: Heat the reaction mixture to between 100-150°C and maintain for 12-18 hours.

-

Causality: Elevated temperature is required to overcome the activation energy for the SNAr reaction, even on an activated substrate.

-

-

Work-up and Acidification: After cooling to room temperature, slowly add dilute sulfuric acid to the reaction mixture until the pH is between 2 and 5.

-

Causality: Acidification protonates the resulting thiolate anion to form the neutral thiophenol product, causing it to separate from the aqueous/polar solvent phase.

-

-

Isolation and Purification: The crude product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation under reduced pressure to yield pure this compound.

-

Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS.

Part B: Application in C-S Cross-Coupling Reactions

This compound is an excellent nucleophile for forming carbon-sulfur bonds. The Chan-Lam S-arylation offers a mild and efficient method for coupling thiols with boronic acids, operating under aerobic conditions at room temperature, which presents a significant advantage over palladium-catalyzed methods.[4][7][20]

Protocol 2: Chan-Lam S-Arylation of this compound

This protocol is based on the efficient copper-catalyzed methodology developed by Xu, et al.[20]

References

- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 2. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

- 15. Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 4-(Trifluoromethyl)thiophenol

Introduction: The Trifluoromethyl Group as a Potent Modulator of Reactivity

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethyl (-CF₃) group is preeminent, valued for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[2] Its high electronegativity, metabolic stability, and lipophilicity make it a valuable addition to drug candidates and advanced materials.[2][3] When appended to a thiophenol scaffold at the para-position, the -CF₃ group exerts a powerful electronic influence that fundamentally alters the character and reactivity of the thiol (-SH) functional group.

This technical guide provides an in-depth exploration of the reactivity of the thiol group in 4-(Trifluoromethyl)thiophenol. We will dissect the electronic effects at play, quantify their impact on acidity and nucleophilicity, and provide field-proven protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical building block.[4][5]

The Electronic Landscape of this compound

The reactivity of the thiol group is inextricably linked to the electronic nature of the aromatic ring to which it is attached. The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I).[6]

The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the benzene ring. This inductive withdrawal significantly lowers the electron density across the entire aromatic system, including the sulfur atom of the thiol group. This electronic perturbation has two major consequences for the S-H bond:

-

Increased Polarity : The withdrawal of electron density from the sulfur atom makes the S-H bond more polarized, with a greater partial positive charge on the hydrogen atom.

-

Stabilization of the Conjugate Base : The resulting thiolate anion (ArS⁻), formed upon deprotonation, is significantly stabilized because the negative charge can be delocalized and is held by a sulfur atom that is rendered more electropositive by the -CF₃ group's influence.[6]

Caption: Inductive effect of the -CF₃ group on this compound.

Acidity and pKa: A Quantitative Look

The most direct measure of the -CF₃ group's influence is the acidity of the thiol proton, quantified by its pKa. The strong electron-withdrawing nature of the trifluoromethyl group markedly increases the acidity of the thiol compared to unsubstituted thiophenol.[4]

| Compound | Substituent (at para) | pKa (Predicted/Experimental) |

| Thiophenol | -H | ~6.6[7] |

| 4-Chlorothiophenol | -Cl | ~6.0 |

| This compound | -CF₃ | ~5.60 [4][5][8] |

This enhanced acidity is a critical practical consideration. It means that this compound can be fully deprotonated by weaker bases compared to other thiols, allowing for milder reaction conditions and broader functional group tolerance in multi-step syntheses.

Nucleophilicity and Reactivity in Key Transformations

While the resulting 4-(trifluoromethyl)benzenethiolate is a weaker base than thiophenolate, it remains a potent sulfur-based nucleophile. Sulfur nucleophiles are inherently "soft," meaning their large, polarizable electron cloud makes them highly effective at attacking soft electrophiles like sp³-hybridized carbons bonded to leaving groups and the β-carbon of Michael acceptors.[9]

S-Alkylation and S-Arylation: Thioether Synthesis

The formation of thioethers via nucleophilic substitution is one of the most fundamental reactions of thiols. The 4-(trifluoromethyl)benzenethiolate anion readily reacts with alkyl halides, tosylates, and other electrophiles.

This protocol describes the synthesis of 1-(benzylthio)-4-(trifluoromethyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound and the chosen solvent.

-

Add potassium carbonate to the solution and stir the resulting suspension for 10-15 minutes at room temperature. The base deprotonates the thiol to form the active nucleophile.

-

Slowly add benzyl bromide to the reaction mixture via syringe.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting thiol.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether product.

Caption: General workflow for the synthesis of thioethers.

Thia-Michael Addition: Conjugate Addition Reactions

The soft nature of the thiolate nucleophile makes it an ideal candidate for 1,4-conjugate (Michael) additions to electron-deficient alkenes. The reaction is often highly efficient and can proceed under mild conditions. The presence of a trifluoromethyl group on the Michael acceptor has been shown to accelerate these additions, sometimes even allowing them to proceed without a catalyst.[10][11] While the -CF₃ group on the thiophenol nucleophile doesn't have the same direct activating effect, the thiolate remains a highly competent nucleophile for this transformation.[12][13]

This protocol describes the addition of this compound to methyl vinyl ketone.

Materials:

-

This compound (1.0 eq)

-

Methyl vinyl ketone (1.1 eq)

-

Triethylamine (Et₃N) (0.1 eq, catalyst)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add the catalytic amount of triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl vinyl ketone dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography to yield the desired β-thioether ketone.

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. While C-N and C-C bond formations are most common, C-S cross-coupling provides a powerful method for the synthesis of diaryl thioethers.[14] In these reactions, an aryl halide or triflate is coupled with a thiol in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle typically involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation (or equivalent) : The thiolate coordinates to the palladium center, displacing the halide.

-

Reductive Elimination : The aryl and thiolate ligands couple, forming the C-S bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle for Palladium-mediated C-S cross-coupling.

Applications in Drug Discovery and Agrochemicals

The this compound moiety is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4][5] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter binding affinities.[2][3] Similarly, the trifluoromethylthio (SCF₃) group, for which this compound can be a precursor, is known to improve the efficacy of pesticides and herbicides.[1][3] The unique reactivity profile of the thiol group allows for its incorporation into diverse molecular scaffolds using the robust chemical methods described above.

Handling and Storage

This compound is a stench-sensitive compound and should be handled in a well-ventilated fume hood.[5][8] Appropriate personal protective equipment (gloves, safety glasses) is required.[15][16] The thiol group is susceptible to air oxidation, leading to the formation of the corresponding disulfide. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][8]

Conclusion

The thiol group in this compound is a highly versatile and reactive functional group whose properties are precisely tuned by the strong electron-withdrawing nature of the para-trifluoromethyl substituent. This electronic influence enhances the thiol's acidity, facilitating reactions under mild basic conditions, while the resulting thiolate retains the potent and soft nucleophilicity characteristic of sulfur compounds. This combination of properties makes this compound an invaluable reagent for synthesizing complex thioethers through a variety of methods, including S-alkylation, Michael additions, and modern cross-coupling strategies. A thorough understanding of its reactivity profile empowers chemists to effectively utilize this building block in the rational design of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 825-83-2 [m.chemicalbook.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. stpeters.co.in [stpeters.co.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. This compound | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-(Trifluoromethyl)thiophenol in Modern Chemistry

An In-depth Technical Guide to the Stability and Storage of 4-(Trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic organosulfur compound that has become an important raw material and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The presence of the trifluoromethyl (-CF₃) group, a strongly electron-withdrawing substituent, imparts unique properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes this compound a valuable building block for creating novel therapeutic agents and specialized materials.[1][2]

However, the very features that make this compound synthetically useful—the reactive thiol (-SH) group and the activated aromatic ring—also contribute to its inherent instability. A thorough understanding of its degradation pathways and the implementation of stringent storage protocols are paramount to ensure its integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a detailed examination of the stability of this compound and offers field-proven protocols for its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃S | [3][4][5] |

| Molecular Weight | 178.17 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Strong, pungent, characteristic of thiols | [1][6] |

| Boiling Point | 68-72 °C (15 mmHg) | [7] |

| Melting Point | -15 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][3][6][8] |

Core Instability: The Susceptibility of the Thiol Group

The primary driver of instability in this compound is the thiol group (-SH). Thiophenols, in general, are susceptible to oxidation, especially in the presence of air (oxygen).[6][9] This process is often accelerated by the presence of bases, light, or trace metal contaminants.

Degradation Pathway: Oxidative Dimerization

The most common degradation pathway for thiophenols is the oxidation to the corresponding disulfide.[9] In the case of this compound, this results in the formation of bis(4-(trifluoromethyl)phenyl) disulfide.

Mechanism:

-

Deprotonation: The thiol proton is acidic and can be removed by a base to form a thiolate anion. The electron-withdrawing trifluoromethyl group increases the acidity of the thiol proton compared to unsubstituted thiophenol.

-

Oxidation: The resulting thiolate is readily oxidized. In the presence of atmospheric oxygen, this oxidation leads to the formation of a disulfide bond.

This reaction can be summarized as follows:

4 R-SH + O₂ → 2 R-S-S-R + 2 H₂O (where R = 4-(trifluoromethyl)phenyl)

Caption: Oxidative degradation of this compound to its disulfide.

This oxidative dimerization is a significant concern as it reduces the purity of the material, can lead to inconsistent reaction yields, and introduces a potentially interfering impurity into subsequent synthetic steps.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of this compound, the following multi-faceted approach to storage and handling is essential.

Control of Atmosphere: The Inert Gas Imperative

Given the high sensitivity to atmospheric oxygen, storing this compound under an inert atmosphere is the most critical step.[1]

-

Protocol:

-

Select a container with a tight-fitting, secure seal. A septum-capped bottle is ideal for repeated access.

-

Before sealing, flush the headspace of the container thoroughly with a dry, inert gas such as nitrogen or argon.

-

For long-term storage, consider using a glove box or an inert atmosphere storage system.[10]

-

After each use, re-flush the container with inert gas before re-sealing.

-

Caption: Workflow for maintaining an inert atmosphere during storage and use.

Temperature Control: Refrigeration is Key

Lowering the storage temperature reduces the rate of all chemical reactions, including degradation.

-

Protocol:

Container Selection: Material and Light Protection

The choice of container is crucial for maintaining purity.

-

Protocol:

-

Material: Glass containers are preferred due to their inertness.[13]

-

Light Protection: While not as significant as air sensitivity, protection from light is good practice for most reactive organic compounds. Use amber glass bottles to block UV light.[13]

-

Sealing: Ensure containers are tightly and securely sealed to prevent moisture and air ingress.[6][11][12][14][15]

-

Chemical Incompatibility: Avoid Hazardous Reactions

Storing this compound away from incompatible materials is a critical safety and stability measure.

-

Incompatible Materials:

-

Strong Oxidizing Agents: (e.g., nitrates, peroxides, chlorine bleaches) Can cause vigorous or even explosive reactions.[6][14]

-

Strong Bases: Can deprotonate the thiol, increasing its susceptibility to oxidation.[6][11][12]

-

Acids: May catalyze other reactions, though less of a primary concern than oxidants and bases.[6]

-

Heat and Ignition Sources: The compound is flammable.[6]

-

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Under a dry, inert gas (Nitrogen or Argon) | Prevents oxidative dimerization to disulfide.[1][2][6] |

| Temperature | Refrigerated (2-8 °C) | Slows the rate of degradation.[1][11][12] |

| Container | Tightly sealed, amber glass bottle | Inert material, protects from light, prevents air/moisture ingress.[13] |

| Location | Cool, dry, well-ventilated area | Ensures general stability and safety.[6][15] |

| Segregation | Away from strong oxidizing agents, bases, and heat sources | Prevents hazardous reactions and accelerated degradation.[6][11][12][14] |

Conclusion: Preserving the Integrity of a Key Synthetic Building Block

This compound is an indispensable reagent in modern chemical synthesis. Its utility is directly linked to its purity. The primary degradation pathway, oxidation to the corresponding disulfide, is effectively mitigated by the stringent exclusion of atmospheric oxygen. By implementing a comprehensive storage strategy that includes an inert atmosphere, refrigeration, appropriate container selection, and segregation from incompatible materials, researchers can ensure the long-term stability and reliability of this compound. Adherence to these protocols not only preserves the material's integrity for reproducible and successful experimentation but also ensures a safer laboratory environment.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 825-83-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound CAS#: 825-83-2 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Thiophenol - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

The Ascendance of a Key Fluorinated Motif: A Technical Guide to 4-(Trifluoromethyl)thiophenol

This in-depth technical guide delves into the discovery, synthesis, and ever-expanding applications of 4-(trifluoromethyl)thiophenol, a pivotal building block in modern medicinal and agricultural chemistry. We will explore the historical context of its emergence, dissect the key synthetic methodologies with a focus on mechanistic rationale, and illuminate its role in the development of innovative chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Part 1: A Historical Perspective on a Modern Reagent

The advent of organofluorine chemistry in the 20th century marked a paradigm shift in the design of bioactive molecules. The unique electronic properties of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, offered chemists unprecedented control over the steric and electronic profiles of organic compounds. The synthesis of this compound emerged from the broader effort to create fluorinated analogues of biologically important thiols. While the precise seminal publication remains a subject of historical nuance, its preparation was first reported in the latter half of the 20th century, driven by the burgeoning interest in fluorinated pharmacophores.[1] Early synthetic approaches were often extensions of classical thiophenol syntheses, adapted to accommodate the strongly electron-withdrawing nature of the trifluoromethyl group. These initial forays laid the groundwork for the more sophisticated and efficient methods employed today.

Part 2: Physicochemical Properties at a Glance

The utility of this compound as a synthetic intermediate is deeply rooted in its distinct physicochemical properties. The interplay between the acidic thiol group and the lipophilic, electron-withdrawing trifluoromethyl group governs its reactivity and its influence on the properties of derivative molecules.

| Property | Value | Source |

| CAS Number | 825-83-2 | [2] |

| Molecular Formula | C₇H₅F₃S | [3] |

| Molecular Weight | 178.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Pungent, characteristic of thiols | [5] |

| Boiling Point | 66-72 °C at 15 mmHg | [6] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [5] |

Part 3: Modern Synthesis Methodologies: A Mechanistic Deep Dive

The synthesis of this compound has evolved significantly, with modern methods offering improved yields, safety profiles, and substrate scope. Here, we dissect three prominent synthetic strategies, providing not just the "how" but, more critically, the "why" behind each experimental choice.

Method A: Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry and a common route to this compound. The strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, making this a viable synthetic strategy.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

A detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-benzotrifluoride is as follows:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chloro-benzotrifluoride (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[7]

-

Addition of Sulfur Nucleophile: Add sodium hydrosulfide (NaSH) (1.1 - 1.5 eq) portion-wise to the stirred solution. The use of a slight excess of the sulfur nucleophile ensures complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C.[7] The elevated temperature is necessary to overcome the activation energy of the substitution reaction. The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-